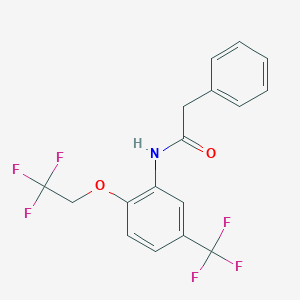
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide, commonly known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the morpholine family and is characterized by its unique chemical structure, which gives it a range of interesting properties. In
Aplicaciones Científicas De Investigación
CDMB has been studied extensively for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. CDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it could be used as a potential chemotherapeutic agent. Other potential applications of CDMB include its use as a tool for studying the structure and function of ion channels, as well as its use as a probe for studying the mechanisms of neurotransmitter release.
Mecanismo De Acción
The mechanism of action of CDMB is not fully understood, but it is believed to involve the inhibition of ion channels, particularly voltage-gated sodium channels. CDMB has been shown to block the flow of sodium ions through these channels, which can lead to the inhibition of action potentials and the subsequent inhibition of cell growth. It has also been suggested that CDMB may inhibit the release of neurotransmitters by binding to presynaptic calcium channels.
Biochemical and Physiological Effects
CDMB has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that CDMB can inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, CDMB has been shown to inhibit the release of neurotransmitters, such as acetylcholine and glutamate, from presynaptic terminals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDMB in lab experiments is its specificity. CDMB has been shown to selectively inhibit voltage-gated sodium channels, which makes it a useful tool for studying the role of these channels in various biological processes. However, one of the limitations of using CDMB is its potential toxicity. In vitro studies have shown that CDMB can be toxic to some cell lines at high concentrations, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on CDMB. One area of interest is the development of CDMB analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of CDMB as a tool for studying the role of voltage-gated sodium channels in various diseases, such as epilepsy and neuropathic pain. In addition, further research is needed to fully understand the mechanism of action of CDMB and its potential applications in cancer research and other areas of scientific research.
Conclusion
In conclusion, CDMB is a promising chemical compound that has a range of potential applications in scientific research. Its unique chemical structure and selective inhibition of voltage-gated sodium channels make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
CDMB can be synthesized using a number of different methods, but the most common one involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 4-chlorobenzoic acid to yield CDMB. The reaction is typically carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The purity of the final product can be improved using a number of different purification methods, such as recrystallization or column chromatography.
Propiedades
Fórmula molecular |
C14H17ClN2O3 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-7-17(8-10(2)20-9)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,19) |
Clave InChI |
DMRJBUIMNGBGLM-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1CN(CC(O1)C)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
